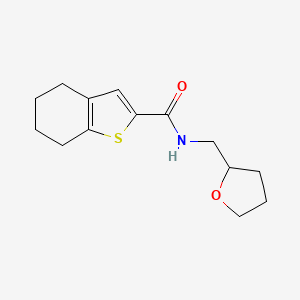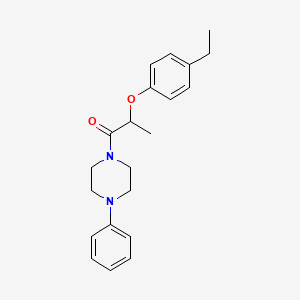
2-(4-ETHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-PROPANONE
描述
2-(4-Ethylphenoxy)-1-(4-phenylpiperazino)-1-propanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group and a phenylpiperazino group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-1-(4-phenylpiperazino)-1-propanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form the ethylphenoxy intermediate.
Formation of the Phenylpiperazino Intermediate: In parallel, 4-phenylpiperazine is synthesized by reacting phenylhydrazine with ethylene oxide, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the ethylphenoxy intermediate with the phenylpiperazino intermediate in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反应分析
Types of Reactions
2-(4-Ethylphenoxy)-1-(4-phenylpiperazino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenylpiperazino group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with substituted phenylpiperazino groups.
科学研究应用
2-(4-Ethylphenoxy)-1-(4-phenylpiperazino)-1-propanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific properties.
Industry: The compound is investigated for its applications in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(4-ethylphenoxy)-1-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Methylphenoxy)-1-(4-phenylpiperazino)-1-propanone: Similar structure with a methyl group instead of an ethyl group.
2-(4-Isopropylphenoxy)-1-(4-phenylpiperazino)-1-propanone: Similar structure with an isopropyl group instead of an ethyl group.
2-(4-Chlorophenoxy)-1-(4-phenylpiperazino)-1-propanone: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness
2-(4-Ethylphenoxy)-1-(4-phenylpiperazino)-1-propanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
IUPAC Name |
2-(4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-18-9-11-20(12-10-18)25-17(2)21(24)23-15-13-22(14-16-23)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVXIBRWFBDYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-ISOPROPYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4431331.png)
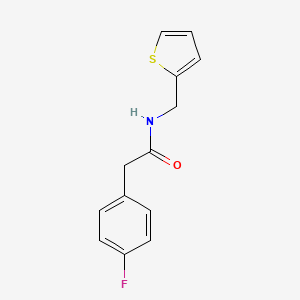

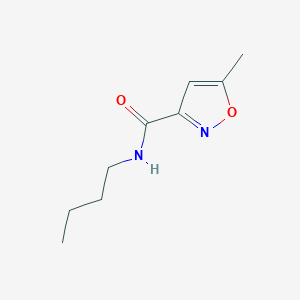
![N-[4-(DIMETHYLAMINO)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4431369.png)
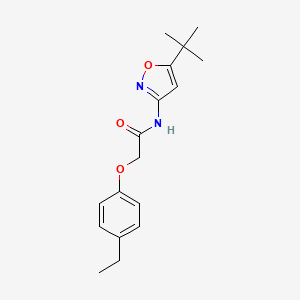
![1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4431383.png)

![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431387.png)


![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4431406.png)
![(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4431422.png)
